1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18833024
InChI: InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(19-11(15,16)17)9(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2
SMILES:
Molecular Formula: C11H10BrF5O2
Molecular Weight: 349.09 g/mol

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18833024

Molecular Formula: C11H10BrF5O2

Molecular Weight: 349.09 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene -

Specification

Molecular Formula C11H10BrF5O2
Molecular Weight 349.09 g/mol
IUPAC Name 4-(3-bromopropyl)-2-(difluoromethoxy)-1-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(19-11(15,16)17)9(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2
Standard InChI Key QROLKFDWRGFQKG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CCCBr)OC(F)F)OC(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzene ring with three distinct substituents:

  • A 3-bromopropyl group (-CH2_2CH2_2CH2_2Br) at position 1, providing a site for nucleophilic substitution reactions.

  • A difluoromethoxy group (-OCF2_2H) at position 3, introducing electronegativity and steric effects.

  • A trifluoromethoxy group (-OCF3_3) at position 4, further enhancing the electron-deficient nature of the aromatic system.

The SMILES notation for the compound is C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)CCCBr, and its InChIKey is SMIXJWWOTANWMJ-UHFFFAOYSA-N, which uniquely identifies its stereochemical configuration.

Electronic and Steric Effects

The trifluoromethoxy and difluoromethoxy groups exert strong electron-withdrawing effects via inductive mechanisms, polarizing the benzene ring and directing electrophilic attacks to specific positions. The bromine atom on the propyl chain serves as a leaving group, enabling reactions such as nucleophilic substitutions or cross-couplings.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H10BrF5O2\text{C}_{11}\text{H}_{10}\text{BrF}_5\text{O}_2
Molecular Weight349.09 g/mol
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLikely low in polar solvents

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene typically involves multi-step protocols:

  • Functionalization of the benzene ring: Introducing the difluoromethoxy and trifluoromethoxy groups via electrophilic substitution or Ullmann-type coupling reactions.

  • Alkylation: Attaching the 3-bromopropyl chain using Friedel-Crafts alkylation or radical-initiated bromination.

  • Purification: Chromatographic techniques or recrystallization to isolate the final product.

Reaction conditions are optimized for temperature (often 50–120°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and catalysts (e.g., Lewis acids like AlCl3_3).

Challenges in Synthesis

  • Regioselectivity: Ensuring correct positioning of substituents on the benzene ring.

  • Stability of intermediates: Fluorinated groups may decompose under harsh conditions.

  • Yield optimization: Multi-step reactions often result in cumulative yield losses.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes nucleophilic substitution with reagents such as amines, thiols, or alkoxides. For example:

R-Br+NH3R-NH2+HBr(in ethanol, 70°C)[4]\text{R-Br} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HBr} \quad \text{(in ethanol, 70°C)}[4]

Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles to meta or para positions relative to the existing substituents. Nitration or sulfonation reactions require strongly acidic conditions.

FieldApplication RationaleSource
PharmaceuticalsBioisosteric replacement of hydrogen with fluorine to enhance metabolic stability
AgrochemicalsFluorine improves pesticidal activity and environmental persistence
Materials ScienceFluorinated coatings for water-repellent surfaces

Materials Science

The compound’s fluorine content could contribute to:

  • Hydrophobic coatings: For electronic devices or textiles.

  • Liquid crystals: Fluorinated aromatics are used in display technologies.

Future Research Directions

  • Biological screening: Evaluate efficacy against drug-resistant pathogens or cancer cell lines.

  • Process optimization: Develop one-pot synthesis methods to improve yields.

  • Computational modeling: Predict reactivity using density functional theory (DFT).

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